2-(Aminomethyl)benzamide

Catalog No.
S697486
CAS No.
63056-17-7
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)benzamide

Medicinal chemists developing PARP inhibitors face failed cyclizations with meta/para isomers. 2-(Aminomethyl)benzamide's ortho-substituted design ensures efficient intramolecular ring closure to phthalazinones and isoindolinones.

  • Reliable precursor for phthalazinone-based oncology candidates.
  • Ortho geometry enables predictable heterocycle construction for SAR libraries.
  • Supported by fast global logistics.

CAS Number

63056-17-7

Product Name

2-(Aminomethyl)benzamide

IUPAC Name

2-(aminomethyl)benzamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11)

InChI Key

VZOQYVHEWHJIBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)N

Synonyms

2-(Aminomethyl)benzamide, o-(Aminomethyl)benzamide, 2-(Aminomethyl)benzenecarboxamide, 2-AM-benzamide, 2-(Aminomethyl)benzamid

Purity

≥97%

Package Size

1 g, 5 g

2-(Aminomethyl)benzamide (CAS: 63056-17-7) is an aromatic amide distinguished by the ortho-positioning of its aminomethyl and benzamide functional groups. This specific 1,2-substitution pattern is not an incidental feature; it is the critical structural element that enables its primary utility as a precursor for intramolecular cyclization reactions. These reactions are fundamental to constructing fused heterocyclic scaffolds, such as phthalazinones and isoindolinones, which form the core of numerous pharmaceutically active compounds, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.

Research Fit

1
Scaffold
Ortho-substituted benzamide core for GlyT2 inhibitor synthesis
2
Synthetic utility
Aminomethyl handle enables reductive amination, acylation, and conjugation
3
Research context
GlyT2-selective probe development for CNS pathway studies

Procurement of 3-(aminomethyl)benzamide or 4-(aminomethyl)benzamide as lower-cost alternatives is synthetically unfeasible for key applications. The value of 2-(aminomethyl)benzamide is derived directly from the proximity of its amino and amide functionalities, which is essential for forming the required heterocyclic ring systems via intramolecular reactions. The increased distance between these groups in the meta (1,3) and para (1,4) isomers fundamentally prevents the necessary bond formation for cyclization into structures like phthalazinones. This makes the isomers non-interchangeable, as attempting substitution would result in a complete failure of the intended synthetic pathway, not merely a reduction in yield or purity.

Substitution Risk

Meta- or para-aminomethyl isomers exhibit reduced GlyT2 inhibitory activity; pharmacophore may not transfer.
2-Aminobenzamide (lacking –CH₂NH₂) removes the synthetic handle needed for SAR diversification.
Unsubstituted benzamide or aniline-based building blocks do not reproduce the ortho-aminomethyl pharmacophore required for GlyT2 selectivity.

Essential Precursor for Phthalazinone-Core PARP Inhibitors

The ortho-arrangement of functional groups in 2-(aminomethyl)benzamide and its derivatives is a non-negotiable structural requirement for synthesizing the phthalazinone core of potent PARP inhibitors like Niraparib. Synthetic routes to these drugs rely on an intramolecular cyclization step, often involving condensation with a hydrazine, which is only possible due to the 1,2-substitution pattern. The use of meta or para isomers would preclude the formation of this bicyclic system, making them unsuitable as starting materials for this class of therapeutics.

Evidence DimensionFeasibility of Intramolecular Cyclization for Phthalazinone Core Synthesis
Target Compound DataEnables intramolecular cyclization due to adjacent aminomethyl and amide-precursor groups.
Comparator Or Baseline3- and 4-(Aminomethyl)benzamide: Intramolecular cyclization to form the required phthalazinone ring is sterically impossible.
Quantified DifferenceQualitative (Reaction succeeds vs. Reaction fails)
ConditionsStandard conditions for heterocyclic synthesis, e.g., refluxing with hydrazine hydrate.

For any project targeting phthalazinone-based PARP inhibitors, only the ortho-isomer or a closely related ortho-substituted precursor is a viable starting material.

Ortho vs. Meta/Para Isomers
Head-to-head
Target (ortho)
Preferred hGlyT2 inhibition
Comparator (meta/para)
Significantly reduced potency
Supports ortho-isomer procurement for GlyT2 screening
CHO cell assay, ³H-glycine uptake; positional substitution critical

Enabling High-Potency Biological Activity Through Rigid Scaffold Geometry

The clinical efficacy of PARP inhibitors is critically dependent on the precise three-dimensional arrangement of the molecule, which allows for potent binding to the enzyme's active site. For example, Niraparib exhibits potent inhibition of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively. This high affinity is a direct result of the rigid, planar phthalazinone or indazole-carboxamide scaffold derived from ortho-substituted precursors. An analogous molecule synthesized from a meta or para isomer would have a fundamentally different, non-planar, and flexible geometry, leading to a catastrophic loss of binding affinity and biological activity.

Evidence DimensionResulting Biological Activity (IC50)
Target Compound DataEnables scaffolds with low nanomolar PARP inhibition (e.g., Niraparib IC50 = 2.1-3.8 nM).
Comparator Or BaselineHypothetical meta/para-derived analog: Expected to be inactive or have IC50 >> 10,000 nM due to incorrect geometry for enzyme binding.
Quantified DifferenceEstimated >1000-fold decrease in potency.
ConditionsIn vitro PARP-1/PARP-2 enzyme inhibition assay.

To achieve the required biological potency for targeted therapies, the specific molecular geometry derived from 2-(aminomethyl)benzamide is an absolute prerequisite.

GlyT2 Inhibition IC₅₀
Reported
105 nM
Derivative of 2-(aminomethyl)benzamide scaffold
Supports scaffold potency for GlyT2 probe development
HEK293 cells, ³H-glycine uptake; approaches known tool compound range

Superior Precursor for Directed Ortho Metalation and Functionalization

The benzamide group is a powerful directed metalation group (DMG), facilitating regioselective deprotonation at the ortho position. In 2-(aminomethyl)benzamide, the other ortho position (C6) is available for such transformations, allowing for precise, late-stage functionalization of the aromatic ring. This is a significant process advantage over its meta and para isomers. In 4-(aminomethyl)benzamide, directed metalation would occur at the C3/C5 positions, and in 3-(aminomethyl)benzamide, it would be split between the C2 and C4 positions, leading to potential mixtures and lower regioselectivity. The pre-existing ortho substitution pattern of 2-(aminomethyl)benzamide provides a level of synthetic control that is unachievable with the other isomers.

Evidence DimensionRegioselectivity in Directed Metalation
Target Compound DataDirects functionalization specifically to the C6 position.
Comparator Or Baseline3-(Aminomethyl)benzamide: Leads to a mixture of C2 and C4 functionalized products. 4-(Aminomethyl)benzamide: Directs to C3/C5 positions.
Quantified DifferenceHigh regioselectivity vs. potential for isomeric mixtures or different substitution patterns.
ConditionsDirected ortho metalation (DoM) using organolithium reagents followed by electrophilic quench.

This compound offers superior regiochemical control for building complex, multi-substituted aromatic molecules, reducing purification challenges and improving process efficiency.

GlyT2/GlyT1 Selectivity
Class-level
>100 μM
hGlyT1 IC₅₀ (selectivity window vs. hGlyT2)
Supports GlyT2-selective probe profiling
Optimized derivative data; core scaffold selectivity requires verification
Aminomethyl Handle
Supporting
–CH₂NH₂ present
Versus 2-aminobenzamide (lacks spacer)
Enables reductive amination, acylation, and conjugation
Expands synthetic scope beyond simpler benzamide building blocks
Fluorescence Property
Data to verify
Reported fluorescent
Qualitative emission detected
May support imaging applications; source verification needed
No peer-reviewed quantification available; confirm with lot-specific testing
Solubility Profile
Data to verify
Sparingly water-soluble
Freely soluble in ethanol, methanol, DMSO
Informs vehicle selection for in vitro assays
Observed solubility behavior; lot-specific verification recommended

Core Building Block for Phthalazinone-Based PARP Inhibitors

The primary application is in the process development and manufacturing of oncology therapeutics where a phthalazinone core is required for high-potency PARP inhibition. Its structure is purpose-built for the key intramolecular cyclization step in the synthesis of these molecules.

Synthesis of Rigid, Fused Heterocyclic Scaffolds for Medicinal Chemistry

Serves as a key starting material for creating diverse libraries of fused bicyclic and polycyclic heteroaromatics. The defined ortho-geometry ensures predictable cyclization, making it a reliable precursor for scaffolds used in structure-activity relationship (SAR) studies beyond PARP inhibitors.

Precursor for Isoindolinone-Containing Molecules

Beyond phthalazinones, the ortho-disposed functional groups are suitable for constructing the isoindolinone ring system, another privileged scaffold in medicinal chemistry and materials science, through alternative cyclization strategies.

Application Selection Guide

Application
Selection Property
Validation Focus
GlyT2 SAR expansion
Ortho-substituted benzamide scaffold
GlyT2 inhibition potency and selectivity profiling
Benzamide library synthesis
Aminomethyl synthetic handle
Chemical derivatization feasibility
Fluorescence-based assays
Intrinsic fluorescence emission
Detection range and interference under assay conditions
CNS neurotransmission research
GlyT2 subtype selectivity
GlyT2-mediated glycine uptake in spinal cord models

XLogP3

-0.7

Wikipedia

2-(Aminomethyl)benzamide

Explore Compound Types